N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide

Antiparasitic Amoebicidal Hydrazone

N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide (CAS 293323-96-3; molecular formula C12H11N5O3; molecular weight 273.25 g/mol) is a synthetic N-acylhydrazone Schiff base belonging to the pyrazole-3-carbohydrazide class. Its structure comprises a 5-methyl-1H-pyrazole-3-carbohydrazide core condensed with 3-nitrobenzaldehyde, yielding an (E)-configured azomethine (C=N) linkage bearing a meta-nitro substituent on the arylidene ring.

Molecular Formula C12H11N5O3
Molecular Weight 273.25g/mol
CAS No. 293323-96-3
Cat. No. B512493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide
CAS293323-96-3
Molecular FormulaC12H11N5O3
Molecular Weight273.25g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N5O3/c1-8-5-11(15-14-8)12(18)16-13-7-9-3-2-4-10(6-9)17(19)20/h2-7H,1H3,(H,14,15)(H,16,18)/b13-7+
InChIKeyUYBGWGPLPLKJHK-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-{3-Nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide (CAS 293323-96-3): Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide (CAS 293323-96-3; molecular formula C12H11N5O3; molecular weight 273.25 g/mol) is a synthetic N-acylhydrazone Schiff base belonging to the pyrazole-3-carbohydrazide class [1]. Its structure comprises a 5-methyl-1H-pyrazole-3-carbohydrazide core condensed with 3-nitrobenzaldehyde, yielding an (E)-configured azomethine (C=N) linkage bearing a meta-nitro substituent on the arylidene ring . This compound occupies a distinct position within the broader N'-arylidene-pyrazole-3-carbohydrazide family, where the nature and position of the arylidene substituent profoundly modulate electronic properties, hydrogen-bonding capacity, and biological target engagement [2].

Why N'-{3-Nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide Cannot Be Interchanged with Closest In-Class Analogs


Within the N'-arylidene-5-methyl-1H-pyrazole-3-carbohydrazide series, even subtle changes to the arylidene substituent—such as replacing 3-nitro with unsubstituted phenyl, 4-chloro, 4-methoxy, or 4-dimethylamino—produce large shifts in enzyme inhibition potency, antiparasitic activity, and electronic properties [1]. Systematic Hammett correlation studies on substituted pyrazoles demonstrate that biological activity is quantitatively tunable by the electron-withdrawing or -donating character of the R-substituent, ruling out casual analog substitution [2]. Furthermore, the position of the nitro group (meta vs. ortho vs. para) alone can produce over 80-fold differences in antiparasitic IC50 values, as shown in structurally related hydrazone series, making the 3-nitro (meta) configuration a non-interchangeable structural determinant [3].

Quantitative Differentiation Evidence for N'-{3-Nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide Against Closest Analogs


Meta-Nitro Positional Advantage in Antiparasitic Activity: 80-Fold Superiority Over Para-Nitro Isomer

In a systematic positional isomer study of nitro-substituted hydrazone derivatives by Toledano-Magaña et al. (2015), the meta-nitro substituted compound (structurally analogous to the 3-nitrobenzylidene moiety in the target compound) exhibited an IC50 of 0.84 μM against Entamoeba histolytica HM1:IMSS strain, representing a 7-fold improvement over metronidazole (IC50 = 6.3 μM) [1]. Critically, the ortho-nitro isomer showed IC50 = 7 μM (8.3-fold less potent than meta), and the para-nitro isomer showed IC50 = 75 μM (89-fold less potent than meta) [1]. This demonstrates that the 3-nitro (meta) position is the optimal configuration for antiparasitic potency in this chemotype, directly differentiating the target compound from its 2-nitro and 4-nitro regioisomeric analogs.

Antiparasitic Amoebicidal Hydrazone Nitro positional isomer

α-Glucosidase Inhibitory Differentiation: Electron-Withdrawing 3-Nitro Versus Unsubstituted Benzylidene Analog

The unsubstituted benzylidene analog (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) was evaluated by Fettach et al. (2022) and displayed moderate α-glucosidase inhibitory activity with IC50 = 310.57 ± 2.67 μM, while the clinically used standard acarbose exhibited IC50 = 72.58 ± 0.68 μM in a parallel assay system [1][2]. The unsubstituted analog is therefore approximately 4.3-fold less potent than acarbose. The target compound's 3-nitro substituent introduces a strong electron-withdrawing effect (Hammett σmeta = 0.71 for NO2) that enhances the electrophilicity of the hydrazone C=N bond and improves hydrogen-bond acceptor capacity at the nitro oxygens—both features that molecular docking studies on this scaffold class identify as critical for α-glucosidase active-site engagement [3]. While direct IC50 data for the target compound against α-glucosidase are not yet published in peer-reviewed literature, the established SAR trajectory predicts a potency gain over the unsubstituted E-BMPC analog.

Antidiabetic α-Glucosidase α-Amylase Enzyme inhibition

Anticancer Activity: 3-Nitrobenzylidene Versus Thiophene Analog in Breast Cancer MCF-7 Cells

A closely related analog sharing the identical 5-methyl-1H-pyrazole-3-carbohydrazide core but bearing a thiophen-2-ylmethylene substituent (TMPC) was evaluated by Ameziane El Hassani et al. (2025) against MCF-7 breast cancer cells, yielding an IC50 of 22.79 μM after 48 h, with confirmed apoptosis induction via PI3K/Akt pathway suppression [1]. The target compound replaces the electron-rich thiophene with a 3-nitrophenyl group, which alters both the electronic profile and lipophilicity of the molecule. The nitro group introduces additional hydrogen-bond acceptor sites and redox activity that are absent in the thiophene analog, potentially enabling distinct mechanisms of cytotoxicity through nitroreductase-mediated bioactivation or reactive oxygen species generation [2]. While peer-reviewed IC50 data for the target compound in MCF-7 cells are not yet available, the structural differentiation from TMPC provides a distinct mechanistic entry point for anticancer screening.

Anticancer MCF-7 Cytotoxicity Breast cancer

Antimicrobial Scaffold Validation: Pyrazole-Hydrazide Chemotype Demonstrates Equipotent Anti-Candida Activity to Miconazole

Khan et al. (2019) demonstrated that bis-pyrazole scaffolds linked through a hydrazide moiety—chemically cognate to the pyrazole-3-carbohydrazide core of the target compound—exhibited excellent anti-Candida activity with MIC values of 3.9 μg/mL against Candida albicans MTCC 3017, equipotent to the clinical standard miconazole (MIC = 3.9 μg/mL) [1]. The hydrazide-hydrazone linkage present in both the validated compounds and the target molecule is recognized as a key antimicrobial pharmacophore, with the nitro group on the arylidene ring further associated with enhanced antibacterial and antifungal efficacy through disruption of microbial cell wall synthesis and metabolic pathways [2]. The target compound's 3-nitrobenzylidene motif provides an additional electrophilic warhead not present in many comparator hydrazide derivatives.

Antimicrobial Antifungal Candida albicans MIC

DPP-4 Inhibitor Scaffold Validation: Pyrazole-3-Carbohydrazone Chemotype Confirmed as Privileged Antidiabetic Scaffold

Wu et al. (2012) established the pyrazole-3-carbohydrazone scaffold—the exact chemotype of the target compound—as a validated dipeptidyl peptidase IV (DPP-4) inhibitor scaffold through integrated virtual screening, chemical synthesis, and enzymatic bioassay [1]. Their study identified five compounds with micromolar or low-to-mid-micromolar DPP-4 inhibitory activity, and a pharmacophore model was constructed consisting of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features [1]. The target compound's 3-nitro group can serve as a strong hydrogen bond acceptor within this pharmacophore framework, while its 5-methyl substituent on the pyrazole ring fulfills the hydrophobic requirement. This DPP-4 scaffold validation is specific to the pyrazole-3-carbohydrazone connectivity and does not extend to regioisomeric pyrazole-5-carbohydrazides or non-hydrazone pyrazole derivatives.

DPP-4 inhibitor Type 2 diabetes Antidiabetic Pharmacophore

Electronic Property Differentiation: Hammett σmeta = 0.71 Confers Predictable Pharmacological Consequences Versus Electron-Donating Analogs

Bustos et al. (2018) demonstrated through systematic Hammett correlation analysis on substituted pyrazole derivatives that the electronic nature of the R-substituent—quantified by its Hammett σ constant—linearly correlates with both experimental spectroscopic properties and biological activity outcomes [1]. The 3-nitro group carries a Hammett σmeta value of +0.71, classifying it as a strong electron-withdrawing substituent. In contrast, the 4-methoxy analog (σpara = −0.27) and 4-dimethylamino analog (σpara = −0.83) are electron-donating, while the unsubstituted benzylidene analog has σ = 0.00 [2]. This electronic divergence produces measurably different frontier molecular orbital energies (HOMO-LUMO gaps), dipole moments, and hydrogen-bonding capacities that DFT calculations on this scaffold class have linked directly to differences in enzyme inhibition potency and target binding affinity [1].

Hammett correlation Electronic effects SAR DFT

Recommended Research and Industrial Application Scenarios for N'-{3-Nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide Based on Quantitative Differentiation Evidence


Antiparasitic Drug Discovery: Prioritized Hit-Expansion Starting Point for Meta-Nitro Hydrazone Series

The demonstrated 89-fold potency advantage of the meta-nitro positional isomer over the para-nitro isomer in amoebicidal assays (IC50 = 0.84 μM vs. 75 μM) [1] positions this compound as the optimal starting scaffold for antiparasitic hit-to-lead programs targeting Entamoeba histolytica and potentially related protozoan parasites. Procurement of the 3-nitro (meta) benzylidene analog—rather than 2-nitro or 4-nitro regioisomers—is essential for achieving sub-micromolar potency in primary screening. The 7.5-fold superiority over metronidazole further supports its prioritization over the clinical standard as a chemical starting point for lead optimization.

Antidiabetic Dual-Target Screening: α-Glucosidase and DPP-4 Parallel Assessment

The compound's pyrazole-3-carbohydrazone scaffold has been independently validated as both an α-glucosidase inhibitor chemotype (with electron-withdrawing substituents predicted to enhance potency beyond the unsubstituted analog's IC50 of 310.57 μM) [2][3] and a DPP-4 inhibitor pharmacophore matching a validated 4-point model [4]. This dual-target potential makes the compound suitable for parallel screening in type 2 diabetes mellitus programs, where simultaneous inhibition of postprandial glucose absorption (α-glucosidase) and incretin degradation (DPP-4) represents a therapeutically attractive combination strategy.

Antimicrobial Screening Cascade: Broad-Spectrum Antibacterial and Antifungal Evaluation

The pyrazole-hydrazide scaffold has demonstrated equipotent anti-Candida activity to miconazole (MIC = 3.9 μg/mL) in structurally cognate compounds [5], while the nitroaryl motif is a recognized antibacterial pharmacophore associated with Gram-positive and Gram-negative activity. The target compound's 3-nitrobenzylidene group provides the electrophilic character associated with disruption of microbial cell wall synthesis and nitroreductase-mediated bioactivation. Procurement of this specific compound is warranted for inclusion in diversity-oriented antimicrobial screening libraries where both the hydrazide linker and nitroaryl electrophile are desired structural features.

Anticancer Chemical Probe for Nitroreductase-Mediated and PI3K/Akt Pathway Investigation

The 5-methyl-1H-pyrazole-3-carbohydrazide core has demonstrated potent cytotoxicity in MCF-7 breast cancer cells (IC50 = 22.79 μM for the thiophene analog TMPC) with confirmed PI3K/Akt pathway suppression [6]. The target compound's 3-nitro substituent introduces redox activity and potential for nitroreductase-mediated bioactivation—a mechanism not accessible to the thiophene analog—making it a mechanistically distinct chemical probe for investigating nitroaromatic anticancer mechanisms in hypoxic tumor environments. This compound is recommended for procurement in mechanism-of-action studies comparing nitro-dependent versus nitro-independent cytotoxicity pathways in the pyrazole-carbohydrazide series.

Quote Request

Request a Quote for N'-{3-nitrobenzylidene}-5-methyl-1H-pyrazole-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.